Mci 176

Coronary Vasodilation Vascular Selectivity Calcium Antagonism

MCI-176 (CAS 103315-31-7) is a non-dihydropyridine calcium channel antagonist belonging to the quinazolinone chemical class. It functions primarily by competitively inhibiting calcium-induced contractions in vascular smooth muscle, with a notable selectivity for coronary arteries.

Molecular Formula C24H31N3O4
Molecular Weight 425.5 g/mol
CAS No. 103315-31-7
Cat. No. B1676267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMci 176
CAS103315-31-7
Synonyms2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl
MCI 176
MCI-176
Molecular FormulaC24H31N3O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3
InChIKeyWMLHIIMHGSNIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCI-176 (103315-31-7): A Quinazolinone Calcium Antagonist for Coronary Vasodilation Research


MCI-176 (CAS 103315-31-7) is a non-dihydropyridine calcium channel antagonist belonging to the quinazolinone chemical class [1]. It functions primarily by competitively inhibiting calcium-induced contractions in vascular smooth muscle, with a notable selectivity for coronary arteries . Its mechanism involves a voltage- and use-dependent blockade of L-type calcium channels, distinguishing it from other classes of calcium antagonists like dihydropyridines [2].

Why MCI-176 Cannot Be Substituted: Evidence-Based Differentiation from Diltiazem and Nifedipine


While MCI-176, diltiazem, and nifedipine are all calcium channel antagonists, their distinct pharmacological profiles preclude functional interchangeability in research settings [1]. As demonstrated by head-to-head studies, MCI-176 exhibits a unique combination of intermediate potency and the highest selectivity for large conductive coronary vessels among these three agents [2]. Furthermore, its voltage- and use-dependent block profile is characteristic of non-dihydropyridines, yet its cardiac effects, specifically its lower potency for negative chronotropy compared to dromotropy, distinguish it even within its subclass [3]. These quantifiable differences are critical for studies requiring precise modulation of coronary vascular beds without confounding cardiac effects.

MCI-176 (103315-31-7) Selection Guide: Head-to-Head Quantitative Data vs. Key Comparators


MCI-176 Exhibits Intermediate Potency with Unique Large Vessel Selectivity Compared to Nifedipine and Diltiazem

In an anesthetized open-chest beagle dog model, the rank order of potency for increasing coronary blood flow was nifedipine > adenosine > MCI-176 > diltiazem > glyceryl trinitrate, placing MCI-176's potency between that of nifedipine and diltiazem [1]. Crucially, MCI-176 demonstrated the highest selectivity for large conductive coronary vessels among the three calcium channel blockers tested (MCI-176, nifedipine, diltiazem), with diltiazem having the longest duration of action and MCI-176 an intermediate duration [2]. This selective profile is distinct from nifedipine, which favors small coronary arteries, and diltiazem, which is less selective [3].

Coronary Vasodilation Vascular Selectivity Calcium Antagonism

Quantitative pA2 Values Confirm MCI-176's Potency Falls Between Nifedipine and Diltiazem in Isolated Arteries

In isolated depolarized porcine coronary arteries, the calcium antagonistic activity was compared directly via pA2 values [1]. For large coronary arteries, the pA2 values were: MCI-176 (7.49), diltiazem (6.89), and nifedipine (9.55) [2]. In small coronary arteries, the values were: MCI-176 (7.38), diltiazem (6.83), and nifedipine (9.91) [3]. This quantifies MCI-176 as approximately 4-fold less potent than nifedipine but 4-fold more potent than diltiazem based on pA2 values in large vessels [1].

In Vitro Pharmacology Calcium Antagonism Coronary Artery

MCI-176 Demonstrates Voltage- and Use-Dependent Blockade Distinct from Dihydropyridines

Patch-clamp studies in single ventricular cells of the guinea-pig heart showed that MCI-176 (3×10⁻⁵ M) decreased the inward calcium current (ICa) by 25-30% when the membrane potential was held at the resting membrane potential, and abolished ICa when the membrane was held at a depolarized potential of -30 mV [1]. MCI-176 also exhibited 'use-dependence,' further reducing ICa with repetitive depolarizations in a beat-to-beat fashion [2]. This profile is characteristic of non-dihydropyridine calcium antagonists (e.g., verapamil, diltiazem) and is mechanistically distinct from dihydropyridines (e.g., nifedipine) [3].

Electrophysiology Calcium Channel Blockade Non-Dihydropyridine

MCI-176 Demonstrates a Unique Cardiac Profile with Lower Negative Chronotropic Potency vs. Dromotropy

In isolated, blood-perfused dog heart preparations, MCI-176 was compared to other non-dihydropyridines like verapamil, diltiazem, and bepridil [1]. While MCI-176 is nearly equipotent in producing coronary vasodilation and negative dromotropy (AV nodal conduction slowing), it is less potent in producing negative chronotropy (sinus rate reduction) [2]. Specifically, the dose required to produce a 15% decrease in sinus rate was about three times the dose that doubled coronary blood flow [3]. In contrast, verapamil, diltiazem, and KB-944 are nearly equipotent for negative chronotropic and dromotropic effects [1]. Bepridil shares this profile with MCI-176, but MCI-176 is distinguished by its higher selectivity for large coronary vessels [2].

Cardiac Electrophysiology Sinoatrial Node Atrioventricular Node

Pretreatment with MCI-176 Attenuates Ischemia-Induced Metabolic Impairments in a Canine Model

In a canine model of myocardial ischemia (3-minute LAD occlusion), pretreatment with MCI-176 (0.1 mg/kg, i.v.) significantly (P<0.05) diminished impairments of energy metabolism [1]. Specifically, it mitigated the ischemia-induced breakdown of glycogen and accumulation of lactate [2]. At this same 3-minute time point, MCI-176 (0.1 mg/kg) significantly (P<0.05) reduced the depletion of creatine phosphate, ATP, total adenine nucleotides, and the decrease in energy change potential [3]. These effects suggest an improved balance between myocardial oxygen supply and demand [1].

Myocardial Ischemia Cardioprotection Metabolism

MCI-176's Hemodynamic Profile Shows Increased Heart Rate in Vivo, Distinguishing It from Diltiazem

In anesthetized dogs, MCI-176 was compared head-to-head with diltiazem for its effects on coronary and aortic blood flow, blood pressure, and heart rate [1]. Both compounds dose-dependently increased coronary and aortic blood flow and decreased mean blood pressure, but MCI-176 was slightly but significantly more potent in producing these vasodilator effects [2]. A key qualitative difference was the effect on heart rate: heart rate tended to increase with MCI-176, whereas it tended to decrease with diltiazem [1]. This difference aligns with MCI-176's lower potency for negative chronotropy observed in isolated tissue studies [3].

Hemodynamics In Vivo Pharmacology Heart Rate

High-Value Research Applications for MCI-176 (103315-31-7) Based on Differentiated Evidence


Investigating the Functional Role of Large Conductive Coronary Arteries

MCI-176 is an optimal tool for studies specifically targeting the function and pharmacology of large epicardial coronary arteries. Its quantitatively demonstrated highest selectivity for large conductive vessels among calcium channel blockers (MCI-176, nifedipine, diltiazem) [1] allows researchers to elicit vasodilation primarily in these vessels, distinguishing its effects from those on resistive arterioles. This makes it superior to nifedipine, which favors small vessels, for isolating the contribution of large artery tone in models of coronary spasm or atherosclerosis.

Preclinical Studies on Ischemic Heart Disease Requiring Metabolic Protection Without Bradycardia

MCI-176 is well-suited for in vivo models of myocardial ischemia where the goal is to assess cardioprotection independent of significant heart rate reduction. Evidence shows it attenuates ischemia-induced impairments in myocardial energy and carbohydrate metabolism [1]. Critically, its hemodynamic profile shows it does not decrease heart rate like diltiazem and can even cause a slight increase [2], avoiding the confounding variable of bradycardia-induced reductions in myocardial oxygen demand. This allows for a cleaner evaluation of its direct metabolic and vasodilatory protective effects.

Electrophysiology Research on Voltage- and Use-Dependent Calcium Channel Blockade

MCI-176 serves as a key reference compound for studying state-dependent blockade of L-type calcium channels. Its well-characterized voltage- and use-dependent block, quantified as a 25-30% reduction of ICa at resting potential and complete abolition at -30 mV [1], makes it a valuable non-dihydropyridine tool. This profile contrasts with the more voltage-independent block of dihydropyridines, enabling researchers to probe the role of channel inactivation states in drug action and their relevance in pathologies like ischemia where membrane potential is depolarized.

Pharmacological Differentiation Studies Within the Non-Dihydropyridine Class

MCI-176 provides a unique profile for comparative pharmacology studies aimed at dissecting the cardiac effects of non-dihydropyridine calcium antagonists. While it shares the class property of being equipotent for coronary vasodilation and negative dromotropy, MCI-176 is distinctly less potent in producing negative chronotropy compared to agents like verapamil and diltiazem [1]. This characteristic makes it an essential control or comparator when investigating the molecular basis for differential effects on sinoatrial versus atrioventricular nodal tissue.

Quote Request

Request a Quote for Mci 176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.